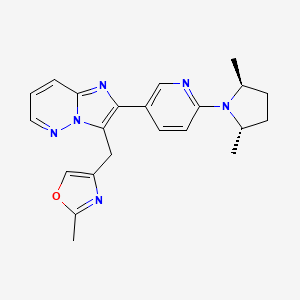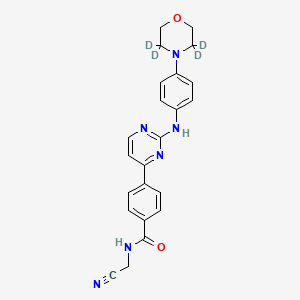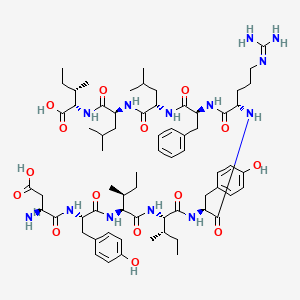
VP7 (31-40) peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VP7 (31-40) 肽: 是一种源自轮状病毒 VP7 蛋白的多肽。此肽序列,特别是氨基酸 31 到 40,以其作为表位的角色而闻名,表位是抗原的一部分,被免疫系统识别。 VP7 蛋白是轮状病毒的主要结构蛋白,在病毒感染宿主细胞的能力中起着至关重要的作用 .
准备方法
合成路线和反应条件: : VP7 (31-40) 肽可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。这涉及将氨基酸依次添加到固定在固体树脂上的生长肽链中。该过程通常使用 Fmoc(9-芴甲氧羰基)化学物质来保护合成过程中的氨基。 反应条件包括使用 HBTU(O-苯并三唑-N,N,N',N'-四甲基-脲基-六氟磷酸盐)和 DIPEA(N,N-二异丙基乙胺)等偶联试剂来促进肽键的形成 .
工业生产方法: : 对于工业规模生产,可以使用重组 DNA 技术。这涉及将编码 VP7 (31-40) 肽的基因插入表达载体中,然后将其导入宿主生物体,如大肠杆菌或酵母菌。 宿主生物体产生肽,然后使用亲和层析等技术进行纯化 .
化学反应分析
反应类型: : VP7 (31-40) 肽可以进行各种化学反应,包括:
氧化: 该反应可能发生在肽中的酪氨酸残基,导致形成二酪氨酸交联。
还原: 如果存在二硫键,可以使用二硫苏糖醇 (DTT) 等还原剂将其还原为游离硫醇基团。
常见试剂和条件
氧化: 过氧化氢 (H2O2) 或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
主要产物
氧化: 形成二酪氨酸交联。
还原: 游离硫醇基团。
取代: 具有改变的氨基酸序列的修饰肽.
科学研究应用
化学: : VP7 (31-40) 肽用于研究以了解肽合成和修饰技术。 它作为模型肽用于开发新的合成方法和研究肽-蛋白质相互作用 .
生物学: : 在生物学研究中,VP7 (31-40) 肽用于研究对轮状病毒感染的免疫反应。 它用于表位作图研究,以识别 VP7 蛋白被抗体识别的区域 .
医学: : 该肽用于开发针对轮状病毒的疫苗。它被纳入多表位疫苗,旨在引发强烈的免疫反应。 此外,它还用于诊断测定中检测轮状病毒感染 .
工业: : 在制药行业,VP7 (31-40) 肽用于开发抗病毒药物。 它作为筛选潜在的轮状病毒感染抑制剂的靶标 .
作用机制
VP7 (31-40) 肽通过充当免疫系统识别的表位来发挥作用。当引入体内时,它会被抗原呈递细胞处理并在主要组织相容性复合体 (MHC) 分子的背景下呈现在表面。这种呈递激活 T 细胞,然后启动针对轮状病毒的免疫反应。 涉及的分子靶标包括 MHC 分子和 T 细胞受体 .
相似化合物的比较
类似化合物
VP4 肽: 另一种源自轮状病毒的肽,参与病毒附着宿主细胞的能力。
VP7 (1-10) 肽: VP7 蛋白的另一段,也用于免疫学研究.
独特性: : VP7 (31-40) 肽因其特定的序列及其作为免疫系统识别的主要表位的角色而独一无二。 这使得它在疫苗开发和免疫学研究中特别有价值 .
属性
分子式 |
C67H101N13O15 |
|---|---|
分子量 |
1328.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C67H101N13O15/c1-11-38(8)54(79-65(93)55(39(9)12-2)78-63(91)52(34-43-23-27-45(82)28-24-43)73-57(85)46(68)35-53(83)84)64(92)77-51(33-42-21-25-44(81)26-22-42)60(88)72-47(20-17-29-71-67(69)70)58(86)76-50(32-41-18-15-14-16-19-41)61(89)74-48(30-36(4)5)59(87)75-49(31-37(6)7)62(90)80-56(66(94)95)40(10)13-3/h14-16,18-19,21-28,36-40,46-52,54-56,81-82H,11-13,17,20,29-35,68H2,1-10H3,(H,72,88)(H,73,85)(H,74,89)(H,75,87)(H,76,86)(H,77,92)(H,78,91)(H,79,93)(H,80,90)(H,83,84)(H,94,95)(H4,69,70,71)/t38-,39-,40-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 |
InChI 键 |
XNVYBAHBZWHTTJ-YOVNVZJKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


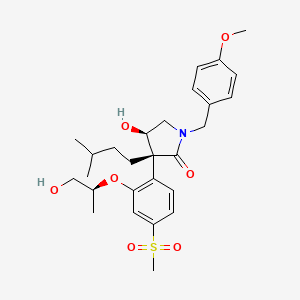
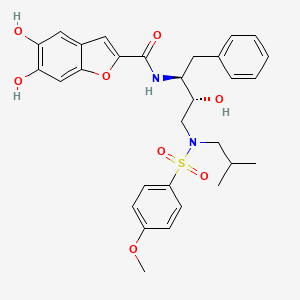
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)

![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)


